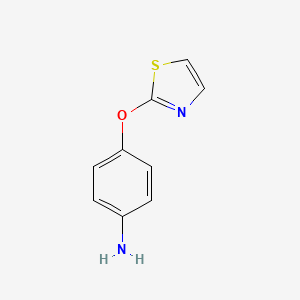
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is a synthetic steroidal compound. It is characterized by its unique structure, which includes an epoxy group at the 16,17 position and a methyl group at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 16,17 position using an oxidizing agent such as m-chloroperbenzoic acid.
Methylation: Introduction of the methyl group at the 6 position using a methylating agent like methyl iodide in the presence of a base.
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position using a hydroxylating agent such as osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyl group at the 3-beta position can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of 3-keto-5-pregnen-16,17-epoxy-6-methyl-20-one.
Reduction: Formation of 5-pregnen-16,17-diol-6-methyl-3-beta-OL-20-one.
Substitution: Formation of 3-alkoxy-5-pregnen-16,17-epoxy-6-methyl-20-one.
Scientific Research Applications
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The epoxy group and methyl group contribute to its unique binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-Pregnen-3-beta-OL-20-one: Lacks the epoxy and methyl groups, resulting in different biological activity.
5-Pregnen-16,17-epoxy-3-beta-OL-20-one: Lacks the methyl group at the 6 position.
5-Pregnen-6-methyl-3-beta-OL-20-one: Lacks the epoxy group at the 16,17 position.
Uniqueness
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is unique due to the presence of both the epoxy group and the methyl group, which confer distinct chemical and biological properties. These structural features enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMBVFOKJRWOM-FAWFAKQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI)](/img/new.no-structure.jpg)

![2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]](/img/structure/B561129.png)


![(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B561133.png)
![2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B561136.png)





